

VUF14738: A Comparative Selectivity Profile Against Histamine and Other GPCRs

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Compound of Interest

Compound Name: VUF14738

Cat. No.: B15613783

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LEIDEN, Netherlands – December 6, 2025 – **VUF14738**, a novel photo-switchable antagonist for the histamine H3 receptor, demonstrates high selectivity for its primary target with minimal off-target activity at other histamine receptor subtypes and a panel of other G-protein coupled receptors (GPCRs). This comparison guide provides a detailed overview of the selectivity profile of **VUF14738**, supported by experimental data, to inform researchers in pharmacology and drug development.

VUF14738 is a valuable tool for studying the physiological and pathological roles of the histamine H3 receptor due to its unique photo-switchable nature, allowing for precise temporal and spatial control of receptor antagonism. The data presented herein confirms its high affinity and selectivity for the human histamine H3 receptor.

Selectivity Profile of VUF14738

The selectivity of **VUF14738** was assessed using radioligand binding assays, a standard method for determining the affinity of a compound for a specific receptor. The following tables summarize the binding affinities (K_i) of **VUF14738** for various receptors.

Table 1: VUF14738 Binding Affinity for Human Histamine Receptor Subtypes

Receptor Subtype	Ki (nM)
Histamine H3	25
Histamine H1	>10000
Histamine H2	>10000
Histamine H4	>10000

Data presented as the mean of at least three independent experiments.

Table 2: VUF14738 Off-Target Binding Affinity for Other GPCRs

Receptor	Ki (nM)
Adrenergic α 1	>10000
Adrenergic α 2	>10000
Adrenergic β 1	>10000
Adrenergic β 2	>10000
Dopamine D1	>10000
Dopamine D2	>10000
Serotonin 5-HT1A	>10000
Serotonin 5-HT2A	>10000
Muscarinic M1	>10000
Muscarinic M2	>10000
Muscarinic M3	>10000

Data represents a selection of common off-target GPCRs and is based on a broader screening panel where no significant affinity was observed at concentrations up to 10 μ M.

The data clearly indicates that **VUF14738** is highly selective for the histamine H3 receptor, with at least a 400-fold greater affinity for H3 compared to other histamine receptor subtypes and no significant binding to a range of other GPCRs at physiologically relevant concentrations.

Experimental Protocols

The following section details the methodology used to determine the binding affinities presented above.

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity of **VUF14738** for human histamine H1, H2, H3, and H4 receptors, as well as a panel of other GPCRs.

Materials:

- Membrane Preparations: Commercially available membrane preparations from cells stably expressing the respective human recombinant receptors.
- Radioligands:
 - [³H]Mepyramine for H1 receptor
 - [³H]Tiotidine for H2 receptor
 - [³H]Nα-methylhistamine for H3 receptor
 - [³H]JNJ7777120 for H4 receptor
 - Various appropriate radioligands for the off-target GPCR panel.
- Test Compound: **VUF14738** (in its active cis-isoform, pre-irradiated with UV light at 360 nm).
- Non-specific Binding Control: High concentration of a known, non-labeled antagonist for each respective receptor (e.g., 10 μM Mepyramine for H1, 10 μM Cimetidine for H2, 10 μM Clobenpropit for H3, 10 μM JNJ7777120 for H4).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.

- Scintillation Cocktail: Ultima Gold™ or equivalent.
- Instrumentation: Liquid scintillation counter.

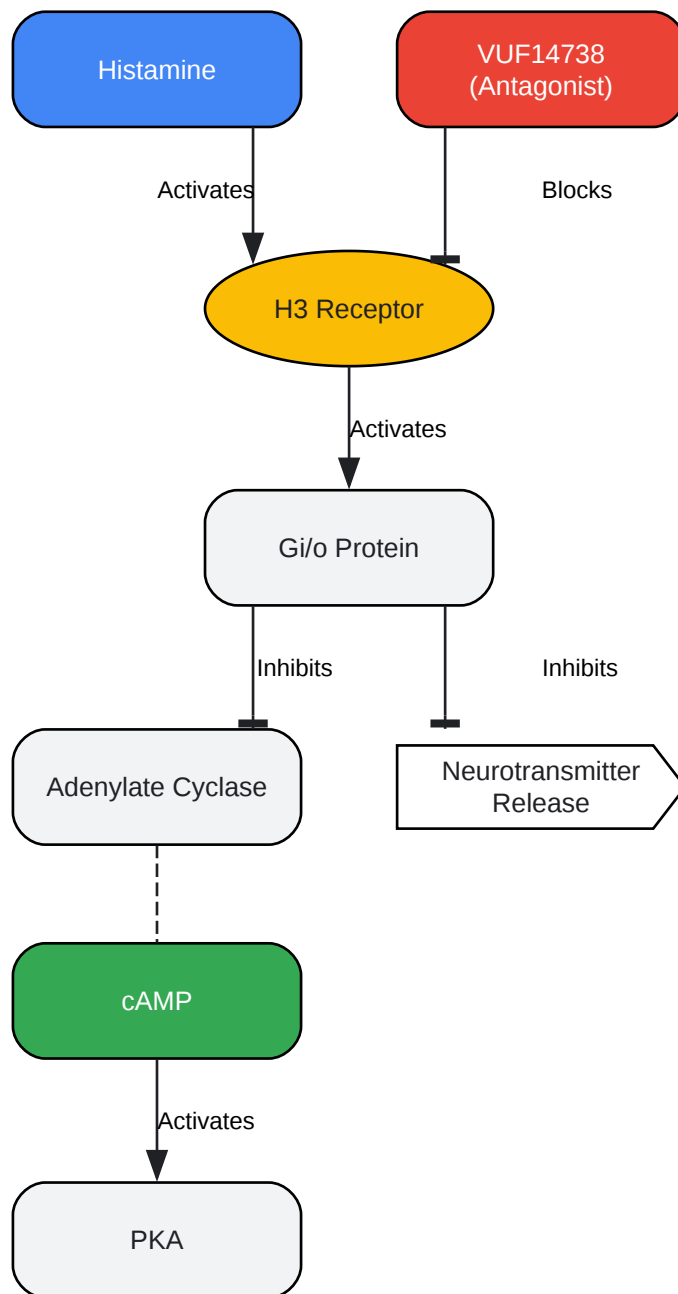
Procedure:

- **VUF14738** was dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution and then serially diluted in assay buffer to achieve a range of final concentrations. To ensure the compound was in its active cis state, solutions were irradiated with UV light (360 nm) for 30 minutes prior to the assay.
- In a 96-well plate, the following were added in order:
 - Assay buffer
 - Test compound (**VUF14738**) or vehicle (for total binding) or non-specific binding control.
 - Radioligand at a concentration close to its K_d value.
 - Cell membrane preparation.
- The plates were incubated for a predetermined time at a specific temperature to reach equilibrium (e.g., 60 minutes at 25°C).
- Following incubation, the reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters were then washed rapidly with ice-cold assay buffer to remove unbound radioligand.
- The filters were placed in scintillation vials, scintillation cocktail was added, and the radioactivity was counted using a liquid scintillation counter.

Data Analysis: The raw data (counts per minute) were used to calculate the percentage of specific binding at each concentration of **VUF14738**. The IC₅₀ values (the concentration of **VUF14738** that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis using a one-site competition model. The K_i values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

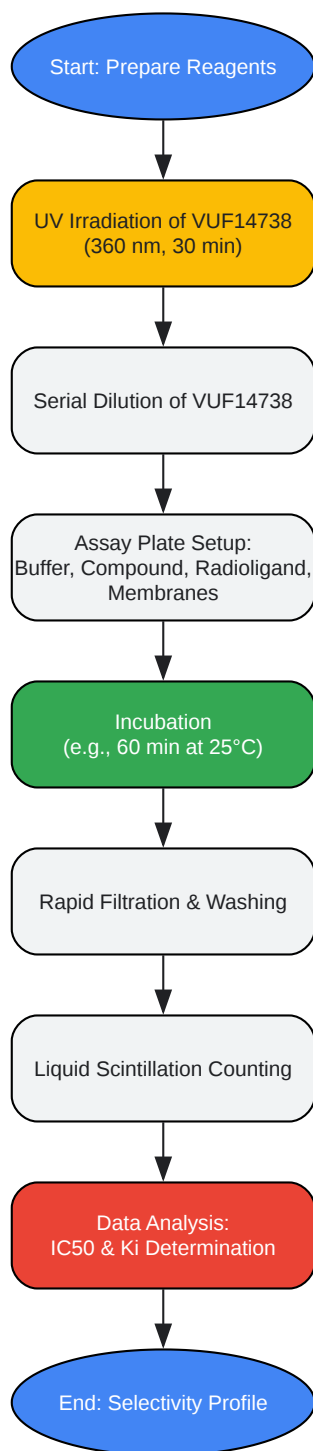
Histamine H3 Receptor Signaling Pathway



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Caption: **VUF14738** antagonism of the H3 receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay



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